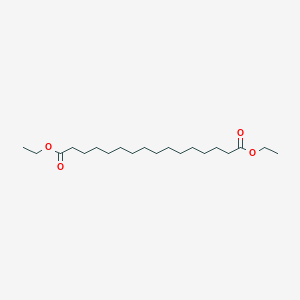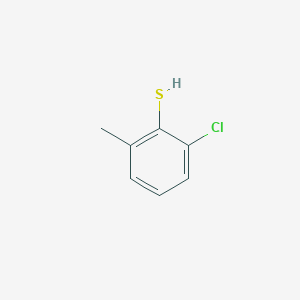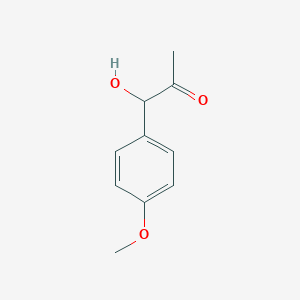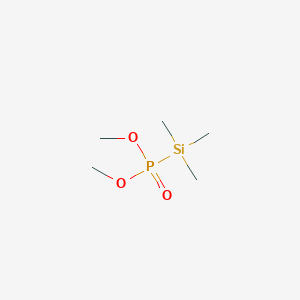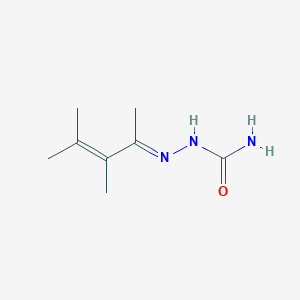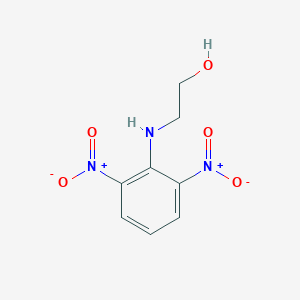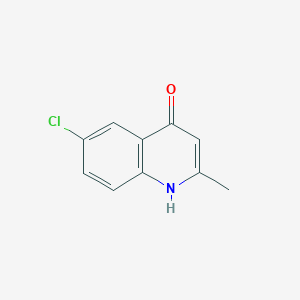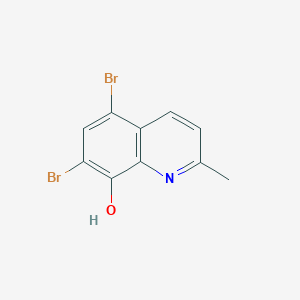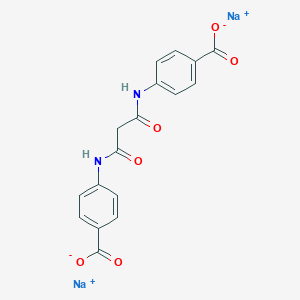
Malaben
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malaben, also known as 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, is a chemical compound that has gained significant attention in recent years for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Malaben is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is the inhibition of tubulin polymerization, which is essential for cell division. Malaben has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Malaben has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress.
Effets Biochimiques Et Physiologiques
Malaben has been found to have several biochemical and physiological effects. In cancer cells, Malaben has been shown to induce cell cycle arrest and apoptosis. Malaben has also been found to inhibit the production of inflammatory cytokines and reduce oxidative stress. In animal studies, Malaben has been shown to have anti-tumor effects and reduce inflammation in models of inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Malaben in lab experiments is its potency and selectivity for cancer cells. This allows for lower doses to be used, reducing the risk of toxicity. Additionally, Malaben has been found to have low toxicity in animal studies. However, one limitation of using Malaben is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the potential side effects of Malaben.
Orientations Futures
There are several potential future directions for the use of Malaben in scientific research. One area of interest is the development of new drugs for the treatment of cancer. Malaben could be used as a lead compound for the development of more potent and selective anti-cancer drugs. Additionally, more research is needed to understand the potential applications of Malaben in the treatment of inflammatory diseases. Finally, more research is needed to fully understand the mechanism of action of Malaben and its potential side effects.
Méthodes De Synthèse
Malaben can be synthesized through a multi-step process involving the reaction of 4-methoxyaniline with Malabennitrobenzaldehyde, followed by reduction and cyclization reactions. The yield of the compound can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Applications De Recherche Scientifique
Malaben has a wide range of potential applications in scientific research. One of the most promising areas of research is the development of new drugs for the treatment of cancer. Malaben has been shown to have potent anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, Malaben has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
19288-87-0 |
|---|---|
Nom du produit |
Malaben |
Formule moléculaire |
C17H12N2Na2O6 |
Poids moléculaire |
386.27 g/mol |
Nom IUPAC |
disodium;4-[[3-(4-carboxylatoanilino)-3-oxopropanoyl]amino]benzoate |
InChI |
InChI=1S/C17H14N2O6.2Na/c20-14(18-12-5-1-10(2-6-12)16(22)23)9-15(21)19-13-7-3-11(4-8-13)17(24)25;;/h1-8H,9H2,(H,18,20)(H,19,21)(H,22,23)(H,24,25);;/q;2*+1/p-2 |
Clé InChI |
YCGCXBYGFBBYJC-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C(=O)[O-])NC(=O)CC(=O)NC2=CC=C(C=C2)C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC(=CC=C1C(=O)[O-])NC(=O)CC(=O)NC2=CC=C(C=C2)C(=O)[O-].[Na+].[Na+] |
Synonymes |
enzoic acid, 4,4'-((1,3-dioxo-1,3-propanediyl)diimino)bis-, disodium salt disodium 4,4'-9((1,3-dioxo-1,3-propanediyl)diimino)dibenzoate malaben N,N'-malonyl-bis-(4-aminobenzoic acid sodium) N,N'-malonyl-bis-PAB Na |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



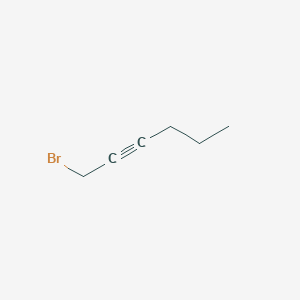
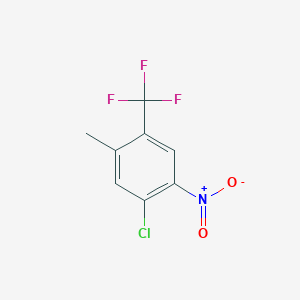
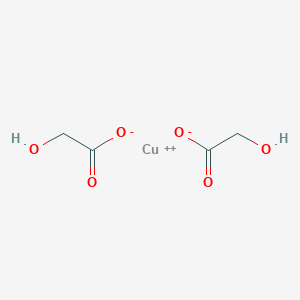

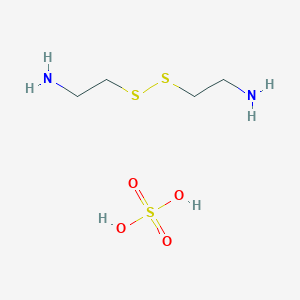
![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)
